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Compound of Interest

Compound Name: Nogalamycin

Cat. No.: B1679386

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Nogalamycin, a potent anthracycline antibiotic. The information is curated
for researchers, scientists, and professionals involved in drug development, with a focus on
detailed data presentation, experimental methodologies, and visual representations of its
molecular characteristics and interactions.

Chemical Structure and Properties

Nogalamycin, produced by the bacterium Streptomyces nogalater, is a complex aromatic
polyketide with the molecular formula C3sH49NO1e and a molecular weight of 787.8 g/mol . Its
structure is distinguished from other anthracyclines by the presence of two unique sugar
moieties, nogalose and nogalamine, attached to a nhogalamycinone aglycone core.[1][2]

A defining feature of Nogalamycin is the dual attachment of the nogalamine sugar to the
aglycone. This occurs through a standard O-glycosidic bond at the C-1 position and an unusual
carbon-carbon bond between C-2 of the aglycone and C-5" of the nogalamine sugar.[1][2][3]

Table 1: Chemical and Physical Properties of Nogalamycin
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Property Value Reference
Molecular Formula C39H49NO16
Molecular Weight 787.8 g/mol

methyl

IUPAC Name

(1R,10S,12S,13R,21R,22S,23
R,24R)-23-
(dimethylamino)-4,8,12,22,24-
pentahydroxy-1,12-dimethyl-
6,17-dioxo-10-
[(2R,3R,4R,5S,6S)-3,4,5-
trimethoxy-4,6-dimethyloxan-2-
ylJoxy-20,25-
dioxahexacyclo[19.3.1.02,1°.0°,
18 07,16,0°,“]pentacosa-
2,4,7(16),8,14,18-hexaene-13-

carboxylate

Melting Point

195-196 °C (decomposes)

Optical Rotation

[a]D? +425° (¢ = 0.11 in
CHCls3)

Solubility

Soluble in DMF, DMSO,
Ethanol, Methanol

Stereochemistry

The stereochemistry of Nogalamycin is crucial for its biological activity. The aglycone,

nogalamycinone, possesses a unique stereochemical configuration of (7S, 9S, 10R). This is a

significant deviation from most other clinically important anthracyclines, which typically have a

(7S, 9R, 10R) configuration.[1][5] The distinct stereochemistry at the C-9 position is a key

characteristic of Nogalamycin and related compounds like steffimycins.[1][2]

The absolute stereochemistry of the sugar moieties also contributes to the overall three-

dimensional structure of the molecule. The determination of this complex stereochemistry has
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been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy
and X-ray crystallography.

Quantitative Structural Data

Precise quantitative data on the bond lengths and angles of Nogalamycin are essential for
understanding its conformation and interactions with biological targets. While a complete set of
crystallographic data for the free Nogalamycin molecule is not readily available in the public
domain, studies on Nogalamycin complexed with DNA provide valuable insights into its
structural parameters in a biologically relevant state.

Note: The following tables are derived from studies of Nogalamycin's aglycone or its
complexes and may not perfectly represent the molecule in its free, unbound state.

Table 2: Selected *H and 13C NMR Chemical Shifts for Nogalamycinone
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Position 13C Chemical Shift (ppm) 'H Chemical Shift (ppm)

1 118.9 7.69 (dd, J=7.5, 1.0 Hz)

2 136.5 7.85 (t, J=8.0 HZ)

3 115.8 7.42 (dd, J=8.5, 1.0 Hz)

4 161.4 ]

4a 110.8 -

5 156.1 -

5a 134.1 -

6 207.5 -

6a 110.0 -

7 69.8 5.25 (br s)

. als 2.20 (ddd, J=14.5, 4.0, 2.0 Hz),
2.35 (dd, J=14.5, 5.0 Hz)

9 75.9 4.20 (s)

0 284 2.95 (d, J=18.0 Hz), 3.15 (d,
J=18.0 Hz)

11 156.9 -

12 182.1 -

12a 132.8 -

OMe-4 56.5 4.08 (s)

Me-9 24.9 1.45 (s)

Data adapted from studies on auramycinone and nogalamycinone.[2]

A complete and officially assigned NMR dataset for the entire free Nogalamycin molecule is

not currently available in peer-reviewed literature. The data presented here for its aglycone

serves as a fundamental reference.
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Experimental Protocols

The elucidation of Nogalamycin's complex structure has relied heavily on sophisticated
analytical techniques. Below are detailed methodologies for the key experiments cited in the
structural determination of anthracyclines.

X-ray Crystallography of an Anthracycline-DNA Complex

This protocol outlines the general steps involved in determining the crystal structure of an
anthracycline, such as Nogalamycin, when complexed with a DNA oligomer.

o Crystallization:
o Synthesize and purify a self-complementary DNA hexamer (e.g., d(CGATCQG)).

o Dissolve the purified DNA in a buffer solution (e.g., 0.1 M sodium cacodylate, pH 7.0)
containing spermine tetrachloride and sodium chloride.

o Prepare a solution of Nogalamycin in the same buffer.
o Mix the DNA and Nogalamycin solutions in a 1:2 molar ratio.

o Use the vapor diffusion method (hanging or sitting drop) to grow crystals. Equilibrate the
mixture against a reservoir solution containing a precipitant like 2-methyl-2,4-pentanediol
(MPD).

o Incubate at a constant temperature (e.g., 4°C) until crystals of sufficient size and quality
are formed.

o Data Collection:
o Mount a single crystal on a goniometer head.

o Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation
damage.

o Expose the crystal to a monochromatic X-ray beam from a synchrotron source or a
rotating anode generator.
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o Collect diffraction data using a suitable detector (e.g., a CCD or CMOS detector) as the
crystal is rotated.

e Structure Solution and Refinement:

o Process the diffraction data to determine the unit cell dimensions, space group, and

reflection intensities.

o Solve the phase problem using molecular replacement, using a known DNA structure as a

search model.
o Build the Nogalamycin molecule into the resulting electron density map.

o Refine the atomic coordinates and thermal parameters of the model against the
experimental data using software such as CNS or PHENIX.

o Validate the final structure using tools like PROCHECK to assess its geometric quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy of
Nogalamycin

This protocol describes the general methodology for acquiring and analyzing NMR spectra to
determine the solution structure of Nogalamycin.

e Sample Preparation:

o Dissolve a purified sample of Nogalamycin (typically 1-5 mg) in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds) to a final volume of approximately 0.5 mL.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), for
chemical shift calibration.

o Transfer the solution to a high-quality 5 mm NMR tube.
o Data Acquisition:

o Acquire one-dimensional (1D) *H and 3C NMR spectra to identify the types and numbers

of protons and carbons present.
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o Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial
relationships:

= COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on
adjacent carbons).

» HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate protons with their directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (typically over 2-3 bonds), which is crucial for assembling
the molecular skeleton.

» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To identify protons that are close in space (typically <
5 A), providing information about the stereochemistry and conformation of the molecule.

o Spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or
higher).

o Data Analysis:
o Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

o Assign all proton and carbon resonances based on their chemical shifts, coupling
constants, and correlations observed in the 2D spectra.

o Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from
coupling constants to generate a 3D structural model of Nogalamycin using molecular
modeling software.

Molecular Interactions and Signaling Pathways

Nogalamycin exerts its potent cytotoxic effects primarily through its interaction with DNA and
the inhibition of topoisomerase 1.[2][6]

DNA Intercalation
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Nogalamycin binds to DNA by intercalating its planar anthracycline ring between the base
pairs of the DNA double helix.[5][7][8] This intercalation is a threading process, where the bulky
sugar substituents at both ends of the aglycone pass through the DNA helix, leading to
significant distortion of the DNA structure. The nogalose sugar resides in the minor groove,
while the aminoglucose moiety is positioned in the major groove.[9][10]

Nogalamycin Binding to DNA

DNA Structural
Distortion

Threading
; mechanism Intercalation between
Nogalamycin P A arait

DNA Double Helix

Click to download full resolution via product page

Caption: Nogalamycin's threading intercalation into the DNA double helix.

Topoisomerase | Inhibition

Nogalamycin is a potent inhibitor of topoisomerase |, an enzyme essential for relaxing DNA
supercoiling during replication and transcription.[2] Unlike camptothecin-based inhibitors, which
trap the covalent topoisomerase I-DNA cleavage complex, Nogalamycin is thought to
stimulate topoisomerase I-mediated DNA cleavage by binding to a site distal to the cleavage
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site.[2] This leads to the accumulation of single-strand breaks in the DNA, which can be
converted to cytotoxic double-strand breaks, ultimately triggering cell death.

Nogalamycin's Mechanism of Action

Nogalamycin

Binds distally

Topoisomerase |

enhances

Stabilization of
Topoisomerase |-DNA
Cleavage Complex

Single-Strand
Breaks

Replication fork
collapse

Double-Strand
Breaks

Apoptosis

Click to download full resolution via product page
Caption: Signaling pathway of Nogalamycin-induced topoisomerase | inhibition.

Experimental Workflow for Structure Elucidation

The determination of a complex natural product's structure like Nogalamycin follows a
systematic workflow, integrating various analytical techniques.
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Workflow for Nogalamycin Structure Elucidation
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Caption: A generalized experimental workflow for the structural elucidation of Nogalamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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